Solvent green 3

Description

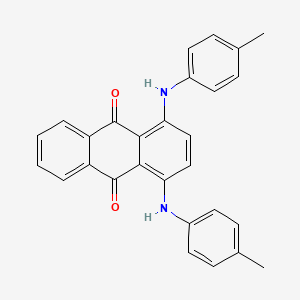

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(4-methylanilino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22N2O2/c1-17-7-11-19(12-8-17)29-23-15-16-24(30-20-13-9-18(2)10-14-20)26-25(23)27(31)21-5-3-4-6-22(21)28(26)32/h3-16,29-30H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRGPOFMYCMNRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)C)C(=O)C5=CC=CC=C5C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044376 | |

| Record name | D & C Green No. 6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark violet solid; [Merck Index] | |

| Record name | 1,4-Bis(p-tolylamino)anthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10085 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In 2-methoxymethanol, 2 mg/mL; in ethanol 0.3 mg/mL, Soluble in 3.4 g/100 mL alcohol at 25 °C. Soluble in hydrochloric and sulfuric acid. Sparingly soluble in methanol, ethyl ether., Slightly soluble in acetone, ethyl acetate, mineral oil, oleic acid, stearic acid. Soluble in benzene, toluene. | |

| Record name | D&C Green No. 6 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.45 g/mL | |

| Record name | D&C Green No. 6 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark burgundy, Dark violet needles, Solid at 20 °C | |

CAS No. |

128-80-3 | |

| Record name | Solvent Green 3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Green 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Solvent green 3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D & C Green No. 6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(p-tolylamino)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D&C GREEN NO. 6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QP5U84YF7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D&C Green No. 6 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

218 °C | |

| Record name | D&C Green No. 6 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Solvent Green 3 for Lipid Staining

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Green 3, a lipophilic anthraquinone derivative, presents a promising fluorescent tool for the visualization and analysis of intracellular lipids. This technical guide delves into the core mechanism of action of this compound for lipid staining, providing a comprehensive overview of its chemical properties, photophysical characteristics, and practical application in cellular imaging. Detailed experimental protocols for live and fixed cell staining are presented, alongside a discussion of the underlying principles governing its fluorescence in non-polar environments. This document aims to equip researchers with the foundational knowledge required to effectively utilize this compound in their lipid-related research endeavors.

Introduction

The study of lipid biology is fundamental to understanding a vast array of cellular processes, from energy metabolism and membrane dynamics to signaling and disease pathogenesis. Fluorescent staining is a cornerstone technique for visualizing and quantifying cellular lipid distribution and dynamics. This compound (1,4-Di-p-toluaminoanthraquinone) is a hydrophobic dye traditionally used in industrial applications for coloring oils, waxes, and plastics.[1][2][3] Its inherent lipophilicity, characterized by its solubility in organic solvents and insolubility in water, makes it a candidate for staining intracellular lipid structures, such as lipid droplets.[1][2] This guide provides a detailed exploration of the principles and methodologies for employing this compound as a fluorescent lipid stain in a research setting.

Mechanism of Action

The primary mechanism of action for this compound in lipid staining is its preferential partitioning into non-polar environments. As a hydrophobic molecule, this compound readily diffuses across the cell membrane and accumulates in lipid-rich structures within the cell.

Physicochemical Basis of Lipid Partitioning

The chemical structure of this compound, an anthraquinone derivative with two p-toluidino groups, confers a high degree of hydrophobicity. This non-polar nature drives its sequestration from the aqueous cytosolic environment into the hydrophobic interiors of lipid droplets, which are primarily composed of neutral lipids like triglycerides and sterol esters. This partitioning is governed by the principle of "like dissolves like," where the non-polar dye molecules favorably interact with the non-polar lipid molecules.

A diagram illustrating the partitioning of this compound into a lipid droplet is provided below.

References

Unveiling the Spectroscopic Signature of Solvent Green 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical characteristics of Solvent Green 3 (C.I. 61565), an anthraquinone-based dye. Understanding the excitation and emission spectra of this compound is fundamental for its application in various fields, including polymer science, diagnostics, and as a coloring agent in specialized formulations. This document provides a comprehensive overview of its spectral properties, detailed experimental protocols for their measurement, and a conceptual framework for the underlying spectroscopic processes.

Photophysical Properties of this compound

This compound is a bluish-green dye known for its solubility in organic solvents and its robust stability.[1][2] Its core structure is based on 1,4-di-p-toluidinoanthraquinone.[3] The photophysical behavior of this compound in solution, particularly in chloroform, has been the subject of scientific investigation, revealing insights into its excited-state dynamics.[4]

The following table summarizes the key photophysical parameters for this compound. Please note that while a specific study on the photophysics of this compound in chloroform has been identified, the complete dataset from this study is not publicly available.[4] Therefore, placeholder values are indicated, and it is recommended to consult the primary literature for precise figures. An absorption maximum in acetone is provided from a commercial source.

| Parameter | Value | Solvent | Notes |

| Excitation Maximum (λex) | Value not available | Chloroform | Expected to be in the visible region. |

| Emission Maximum (λem) | Value not available | Chloroform | Defines the peak of the fluorescence spectrum. |

| Absorption Maximum (λabs) | 644 (607) nm | Acetone | Commercially provided data. |

| Stokes Shift | Value not available | Chloroform | The difference between the excitation and emission maxima. |

| Quantum Yield (ΦF) | Value not available | Chloroform | A measure of the efficiency of fluorescence. |

| Molar Absorptivity (ε) | Value not available | Chloroform | Indicates the light-absorbing capacity at a specific wavelength. |

Experimental Protocol: Measurement of Excitation and Emission Spectra

The following protocol outlines a standard procedure for determining the excitation and emission spectra of this compound in an organic solvent such as chloroform. This methodology is based on established principles of fluorescence spectroscopy.

1. Materials and Equipment:

-

This compound: High-purity powder.

-

Solvent: Spectroscopic grade chloroform.

-

Volumetric flasks and pipettes: Class A, for accurate solution preparation.

-

Quartz cuvettes: 1 cm path length, transparent on all four sides.

-

Spectrofluorometer: Equipped with a high-intensity light source (e.g., Xenon arc lamp), excitation and emission monochromators, and a sensitive detector (e.g., photomultiplier tube).

-

UV-Vis Spectrophotometer: For measuring absorbance.

2. Solution Preparation:

-

Stock Solution: Accurately weigh a small amount of this compound and dissolve it in spectroscopic grade chloroform to prepare a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution.

-

Working Solution: Prepare a series of dilutions from the stock solution to create working solutions of varying concentrations (e.g., 1 µM to 10 µM). The final concentration for fluorescence measurements should be optimized to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

3. Measurement Procedure:

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, measure the absorbance spectrum of the working solution to determine the absorption maximum (λabs).

-

-

Emission Spectrum Measurement:

-

Place the cuvette containing the working solution in the spectrofluorometer's sample holder.

-

Set the excitation wavelength to the determined absorption maximum (λabs).

-

Scan the emission monochromator over a wavelength range that encompasses the expected fluorescence (e.g., from λabs + 10 nm to 800 nm).

-

Record the resulting fluorescence intensity as a function of emission wavelength. The peak of this spectrum is the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the determined emission maximum (λem).

-

Scan the excitation monochromator over a wavelength range that covers the absorption profile of the dye.

-

Record the fluorescence intensity at λem as a function of the excitation wavelength. The resulting spectrum should resemble the absorption spectrum.

-

4. Data Analysis:

-

Stokes Shift Calculation: Calculate the Stokes shift by subtracting the wavelength of the excitation maximum from the wavelength of the emission maximum (Stokes Shift = λem - λex).

-

Quantum Yield Determination (Relative Method):

-

Measure the fluorescence spectrum of a standard dye with a known quantum yield (e.g., Rhodamine 6G in ethanol) under the same experimental conditions (excitation wavelength, slit widths).

-

Measure the absorbance of both the this compound solution and the standard solution at the excitation wavelength.

-

Calculate the integrated fluorescence intensity (area under the emission curve) for both samples.

-

The quantum yield of this compound can then be calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2 Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the excitation and emission spectra of a fluorescent compound like this compound.

Caption: Experimental workflow for fluorescence spectroscopy.

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. For researchers and professionals, these details are crucial for the effective application and further development of technologies utilizing this versatile dye.

References

- 1. Discriminative light-up detection of volatile chlorinated solvents and dual-phase encrypted security ink - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00319H [pubs.rsc.org]

- 2. Phosphorescent bio-based resin for digital light processing (DLP) 3D-printing - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC01983F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Photophysical Characterization of Solvent Green 3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Green 3, also known by its Colour Index name C.I. 61565, is a synthetic anthraquinone dye.[1][2] Its chemical formula is C28H22N2O2, and it has a molecular weight of approximately 418.49 g/mol .[2][3] This dye presents as a dark green or blue-black powder and is characterized by its solubility in various organic solvents and insolubility in water.[1][2] It is utilized in a range of industrial applications, including the coloring of plastics, oils, waxes, and in some cosmetic formulations.[1][4][5] In the context of research and development, particularly in fields related to cellular imaging and diagnostics, understanding the photophysical properties of fluorescent molecules like this compound is paramount.

Core Photophysical Properties of this compound

A summary of the available physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value/Description | References |

| Chemical Name | 1,4-Bis(p-tolylamino)anthracene-9,10-dione | [6] |

| CAS Number | 128-80-3 | [2][7] |

| Molecular Formula | C28H22N2O2 | [2][3] |

| Molecular Weight | 418.49 g/mol | [2][3] |

| Appearance | Dark green to blue-black powder | [2] |

| Melting Point | 220-221 °C | [7] |

| Solubility | Soluble in organic solvents such as pyridine, chloroform, benzene, and xylene; Insoluble in water. | [1][2] |

| UV-Vis Absorption Maxima (λmax) | 607 nm, 644 nm |

Note: The molar absorptivity and quantum yield for this compound are not consistently reported in the literature. The following sections provide detailed protocols for the experimental determination of these crucial parameters.

Experimental Protocols

Determination of Molar Absorptivity (ε)

The molar absorptivity (also known as the molar extinction coefficient) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of the molecule and is essential for quantitative analysis using spectrophotometry, as described by the Beer-Lambert Law.

Objective: To determine the molar absorptivity of this compound in a specified solvent at its wavelength of maximum absorbance (λmax).

Materials and Equipment:

-

This compound (analytical grade)

-

Spectroscopic grade solvent (e.g., chloroform, toluene, or other suitable organic solvent)

-

Analytical balance

-

Volumetric flasks (various sizes)

-

Micropipettes

-

UV-Vis spectrophotometer

-

Cuvettes (1 cm path length)

Procedure:

-

Preparation of a Stock Solution:

-

Accurately weigh a small amount of this compound powder using an analytical balance.

-

Dissolve the weighed dye in a known volume of the chosen solvent in a volumetric flask to prepare a concentrated stock solution. Ensure complete dissolution.

-

Calculate the molar concentration of the stock solution.

-

-

Preparation of Serial Dilutions:

-

Perform a series of accurate dilutions of the stock solution to prepare at least five solutions of different, known concentrations. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0, which is the optimal range for most spectrophotometers.

-

-

Spectrophotometric Measurement:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Set the spectrophotometer to scan a wavelength range that includes the expected absorption of this compound (e.g., 400-800 nm).

-

Use a cuvette filled with the pure solvent as a blank to zero the instrument.

-

Measure the absorbance spectrum of each of the prepared solutions.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Data Analysis:

-

Record the absorbance of each solution at the determined λmax.

-

Plot a graph of absorbance (at λmax) on the y-axis against the molar concentration on the x-axis.

-

Perform a linear regression analysis on the data points. The resulting plot should be a straight line passing through the origin, as predicted by the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration).

-

The slope of the line is equal to the molar absorptivity (ε) in units of M⁻¹cm⁻¹.

-

The following diagram illustrates the experimental workflow for determining molar absorptivity.

Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The relative method, which involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield, is commonly employed.

Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.

Materials and Equipment:

-

This compound

-

A suitable fluorescence standard with a known quantum yield in the same spectral region (e.g., a well-characterized laser dye). The standard should be soluble in the same solvent as this compound.

-

Spectroscopic grade solvent

-

UV-Vis spectrophotometer

-

Fluorometer

-

Cuvettes (for both absorbance and fluorescence measurements)

-

Volumetric flasks and micropipettes

Procedure:

-

Selection of a Standard:

-

Choose a standard with an emission spectrum that overlaps as little as possible with the absorption spectrum of this compound to avoid re-absorption effects. The standard should be photochemically stable.

-

-

Preparation of Solutions:

-

Prepare a series of dilute solutions of both this compound and the standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

-

-

Absorbance Measurements:

-

Measure the absorbance spectra of all prepared solutions of this compound and the standard using a UV-Vis spectrophotometer.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength of the fluorometer to a value where both the sample and the standard have significant absorbance.

-

Record the fluorescence emission spectrum for each solution of this compound and the standard. The emission range should cover the entire fluorescence band of each compound.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

The data for each compound should yield a straight line. Determine the slope (gradient) of each line.

-

The quantum yield of this compound (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and the standard (if they are different, which is not recommended for this method). If the same solvent is used, this term becomes 1.

-

The following diagram illustrates the experimental workflow for determining the relative fluorescence quantum yield.

Conclusion

References

- 1. CI 61565 - Descrizione [tiiips.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. 128-80-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. specialchem.com [specialchem.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. CAS 128-80-3: this compound | CymitQuimica [cymitquimica.com]

- 7. chembk.com [chembk.com]

Solubility of Solvent Green 3 in different organic solvents

This technical guide provides a comprehensive overview of the solubility of Solvent Green 3 in various organic solvents. The information is intended for researchers, scientists, and professionals in drug development and other fields where this dye is utilized. The data is presented in a clear, tabular format for easy comparison, followed by a general experimental workflow for solubility determination.

Data Presentation: Solubility of this compound

This compound, a synthetic anthraquinone dye, exhibits a range of solubilities in different organic solvents, a critical factor for its application in various formulations. As a lipophilic dye, it is generally soluble in nonpolar organic solvents and insoluble in water. The following table summarizes the quantitative solubility data gathered from various technical sources.

| Organic Solvent | Chemical Class | Solubility | Temperature |

| Acetone | Ketone | 0.8 g/L[1][2][3] | 20°C[3] |

| Benzene | Aromatic Hydrocarbon | Soluble[1][4][5][6] | Not Specified |

| Butyl Acetate | Ester | 3 g/L[1][2][3] | 20°C[3] |

| Chloroform | Chlorinated Hydrocarbon | Soluble[1][4][5][6] | Not Specified |

| Dichloromethane | Chlorinated Hydrocarbon | 20 g/L[1][2][3] | 20°C[3] |

| Dimethylformamide (DMF) | Amide | Soluble[1][5][6] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Slightly Soluble[7][8][9] | Not Specified |

| Ethanol | Alcohol | 0.1 g/L[1][2][3] | 20°C[3] |

| Ethyl Acetate | Ester | Slightly Soluble[10] | Not Specified |

| Methanol | Alcohol | Slightly Soluble[7][8][9][10] | Not Specified |

| Methylbenzene (Toluene) | Aromatic Hydrocarbon | 20 g/L[1][2][3] | 20°C[3] |

| Pyridine | Heterocyclic Aromatic | 1%[11][12] | Not Specified |

| Xylene | Aromatic Hydrocarbon | Soluble[1][5][6] | Not Specified |

Note: The term "Soluble" indicates that while the substance is known to dissolve, specific quantitative data was not available in the reviewed sources. "Slightly Soluble" suggests a low but measurable solubility. The absence of a specified temperature indicates that the source material did not provide this experimental detail.

Experimental Protocols

Detailed, standardized experimental protocols for determining the solubility of this compound were not explicitly available in the public domain literature reviewed. However, a general methodology for determining the solubility of a compound like this compound in an organic solvent can be outlined. The most common method is the isothermal equilibrium method .

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container.

-

Equilibration: The container is placed in a temperature-controlled shaker and agitated for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The constant temperature is crucial.

-

Phase Separation: The suspension is allowed to stand at the same constant temperature to allow the undissolved solid to settle. For finer particles, centrifugation at the same temperature is employed to achieve a clear separation of the solid and liquid phases.

-

Sample Extraction: A known volume of the clear supernatant is carefully withdrawn using a pipette. To ensure no solid particles are transferred, the sample is typically passed through a syringe filter.

-

Quantification: The concentration of this compound in the filtered supernatant is determined using a suitable analytical technique.

-

UV-Vis Spectrophotometry: A calibration curve is first established using standard solutions of known concentrations. The absorbance of the sample is then measured at the wavelength of maximum absorbance (λmax) for this compound, and the concentration is calculated from the calibration curve.

-

HPLC: Similar to spectrophotometry, a calibration curve is generated. The sample is injected into the HPLC system, and the peak area corresponding to this compound is used to determine its concentration.

-

-

Data Reporting: The solubility is typically reported in units such as grams per liter (g/L) or milligrams per milliliter (mg/mL) at the specified temperature.

Visualizations

The following diagrams illustrate the logical workflow for determining and applying solubility data for this compound.

Caption: Workflow for Experimental Determination of this compound Solubility.

Caption: Logical Flow for Solvent Selection Based on Solubility Data.

References

- 1. This compound - solvent green 5B - solvent green s-5b from Emperor Chem [emperordye.com]

- 2. This compound|CAS No:128-80-3 - green solvent dye [chinainterdyes.com]

- 3. China this compound / CAS 128-80-3 factory and manufacturers | Precise Color [precisechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. This compound [jnogilvychem.com]

- 7. chembk.com [chembk.com]

- 8. This compound CAS#: 128-80-3 [m.chemicalbook.com]

- 9. 128-80-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Cyanine Green G Base | C28H22N2O2 | CID 31416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound Dye content 95 128-80-3 [sigmaaldrich.com]

- 12. This compound Dye content 95 128-80-3 [sigmaaldrich.com]

CAS number and molecular weight of Solvent Green 3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Green 3, also known by its Colour Index name C.I. 61565, is a synthetic anthraquinone dye.[1][2] It is recognized for its vibrant bluish-green hue and is primarily utilized in various industrial applications for coloration.[3] This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound. While this compound is extensively used in industrial settings, it is important to note that a review of scientific literature did not yield evidence of its application in biological research or drug development, and therefore, information on experimental protocols or biological signaling pathways is not available.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below, offering a clear comparison of its fundamental characteristics.

| Property | Value | References |

| CAS Number | 128-80-3 | [1][4][5][6][7] |

| Molecular Weight | 418.49 g/mol | [1][5][8] |

| Molecular Formula | C₂₈H₂₂N₂O₂ | [1][5][6][8] |

| Appearance | Bluish-green or blue-black powder | [1][4][9] |

| Melting Point | 218-221 °C | [7][10] |

| Heat Resistance | Up to 300 °C | [3][8] |

| Light Fastness | 7-8 | [11] |

| Solubility | Insoluble in water; Soluble in organic solvents such as chloroform, benzene, xylene, and N,N-dimethylformamide. | [1][2][9] |

Manufacturing Processes

The synthesis of this compound can be achieved through two primary manufacturing methods:

-

Method 1: This process involves the condensation of Anthracene-1,4,9,10-tetraol or a mixture of 1,4-Dihydroxyanthracene-9,10-dione and Anthracene-1,4,9,10-tetraol with two moles of p-Toluidine in the presence of boric acid.[1]

-

Method 2: An alternative synthesis route is the condensation of 1,4-Dichloroanthracene-9,10-dione with two moles of p-Toluidine.[1]

Another described method involves the reduction of 1,4-dihydroxyanthraquinone to its leuco form, followed by condensation with p-toluidine and subsequent oxidation to yield the final product.[10]

Applications and Properties Relationship

The inherent properties of this compound directly inform its wide range of industrial applications. The following diagram illustrates the logical relationship between its characteristics and common uses.

As depicted, its high solubility in organic solvents makes it an ideal colorant for inks, industrial oils, and waxes.[3][12] Furthermore, its exceptional thermal and light stability allows for its use in high-temperature plastic processing for materials like polystyrene, ABS, and rigid PVC, as well as for the coloration of polyester fibers.[1][3][9] The vibrant and lasting color enhances the visual appeal of the end products.[3]

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. CI 61565 - Descrizione [tiiips.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound (CAS No. 128-80-3) Dyes Manufacturers in India [colorantsgroup.com]

- 5. scbt.com [scbt.com]

- 6. medkoo.com [medkoo.com]

- 7. This compound CAS#: 128-80-3 [m.chemicalbook.com]

- 8. cncolorchem.com [cncolorchem.com]

- 9. This compound [jnogilvychem.com]

- 10. specialchem.com [specialchem.com]

- 11. colorantsgroup.com [colorantsgroup.com]

- 12. epsilonpigments.com [epsilonpigments.com]

Photophysical Properties of Solvent Green 3 in Nonpolar Environments: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the expected photophysical behavior of Solvent Green 3 in nonpolar solvents, based on the known characteristics of closely related anthraquinone dyes. Furthermore, it outlines comprehensive experimental protocols for the precise determination of these properties, enabling researchers to conduct their own characterization. This information is crucial for applications where the photophysical behavior of the dye is of interest, including its use as a fluorescent probe or in materials science.

General Properties of this compound

| Property | Value | Reference |

| Chemical Name | 1,4-bis(p-toluidino)anthraquinone | [1] |

| Synonyms | C.I. 61565, Quinizarin Green SS, D&C Green No. 6 | [1] |

| CAS Number | 128-80-3 | [5] |

| Molecular Formula | C28H22N2O2 | [5] |

| Molecular Weight | 418.49 g/mol | [5] |

| Appearance | Blue-black powder | [6] |

| Melting Point | 220-221 °C | |

| Solubility | Insoluble in water; Soluble in chloroform, benzene, xylene, DMF | [6] |

Photophysical Properties in Nonpolar Solvents (Illustrative Examples)

Due to the lack of specific published data for this compound, this section provides illustrative photophysical data from other substituted anthraquinone dyes in nonpolar solvents. This data serves as a reference point and highlights the expected range of values for this compound. Researchers are encouraged to determine the precise values for this compound experimentally using the protocols outlined in Section 4.

Table 3.1: Illustrative Absorption and Emission Maxima of Anthraquinone Dyes in Nonpolar Solvents

| Compound | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Reference |

| Anthraquinone α-aminophosphonate 2a | Benzene | ~465-488 | 584 | [7] |

| Anthraquinone α-aminophosphonate 2a | Hexane | - | - | [7] |

| Polyquinoneimine (PQI) | Toluene | - | - | [8] |

| Natural Anthraquinone 6 | Methanol | 269 | 585 | [9] |

| Natural Anthraquinone 7 | Methanol | 285 | 567 | [9] |

Table 3.2: Illustrative Fluorescence Quantum Yields (Φ_F) and Lifetimes (τ_F) of Dyes in Nonpolar Solvents

| Compound | Solvent | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F) (ns) | Reference |

| Polyquinoneimine (PQI) | Toluene | Decreases with polarity | - | [8] |

| Anthracene | Cyclohexane | - | - | [10][11] |

| 9,10-Diphenylanthracene | Cyclohexane | - | - | [10][11] |

| Benzene | Deoxygenated Water | - | 2.5 | [3] |

| Toluene | Deoxygenated Water | - | 4.9 | [3] |

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the photophysical properties of this compound in nonpolar environments.

Sample Preparation

-

Solvent Selection: Choose high-purity, spectroscopic grade nonpolar solvents such as toluene, cyclohexane, or hexane. Ensure solvents are free from fluorescent impurities.

-

Concentration: Prepare a stock solution of this compound in the chosen solvent. From the stock solution, prepare a series of dilute solutions with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

-

Degassing (Optional but Recommended): For accurate fluorescence quantum yield and lifetime measurements, it is recommended to degas the solutions to remove dissolved oxygen, a known fluorescence quencher. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes.

Absorption and Emission Spectroscopy

-

Instrumentation: Use a calibrated UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for emission measurements.

-

Absorption Spectrum: Record the absorption spectrum of the this compound solution over a relevant wavelength range (e.g., 400-800 nm) to determine the absorption maximum (λ_abs).

-

Emission Spectrum: Excite the sample at its absorption maximum (λ_abs). Record the fluorescence emission spectrum over a suitable wavelength range, ensuring to capture the entire emission profile. The wavelength of maximum fluorescence intensity is the emission maximum (λ_em).

Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)

The relative method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

-

Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region as this compound and is soluble in the same nonpolar solvent. A potential, though not ideal, standard could be a dilute solution of a well-characterized dye like Rhodamine 6G, though solvent compatibility must be carefully considered.

-

Measurement:

-

Measure the absorption spectra of both the this compound solution and the standard solution at the same excitation wavelength. Adjust concentrations so that the absorbances are low and similar (ideally < 0.1).

-

Measure the fluorescence emission spectra of both solutions under identical experimental conditions (excitation wavelength, slit widths, detector voltage).

-

-

Calculation: The quantum yield of the sample (Φ_F,sample) is calculated using the following equation:

Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ_F,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Fluorescence Lifetime (τ_F) Measurement (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for determining fluorescence lifetimes.

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT), and timing electronics.

-

Measurement:

-

Excite the sample with the pulsed light source at the absorption maximum.

-

Collect the fluorescence emission at the emission maximum using the photodetector.

-

The TCSPC electronics measure the time delay between the excitation pulse and the detection of the first fluorescence photon.

-

-

Data Analysis:

-

A histogram of these time delays is constructed, which represents the fluorescence decay profile.

-

This decay curve is then fitted to an exponential function (or a sum of exponentials for more complex decays) to extract the fluorescence lifetime (τ_F). The quality of the fit is assessed by statistical parameters such as chi-squared (χ²).

-

Diagrams

The following diagrams illustrate the experimental workflows for characterizing the photophysical properties of this compound.

Caption: Workflow for absorption and emission spectroscopy.

Caption: Workflow for relative quantum yield determination.

Caption: Workflow for fluorescence lifetime measurement via TCSPC.

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. ci 61565, 128-80-3 [thegoodscentscompany.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. researchgate.net [researchgate.net]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Fluorescence Quantum Yields and Lifetimes of Aqueous Natural Dye Extracted from Tradescantia pallida purpurea at Different Hydrogen Potentials [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Solvent effects on the photophysical properties of poly[1,4-dihydroxyanthraquinoneimine-1,3-bis(phenylene-ester-methylene)tetramethyldisiloxane] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ikm.org.my [ikm.org.my]

- 10. research.wur.nl [research.wur.nl]

- 11. Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Solvent Green 3: From Discovery to Application

Abstract

This technical guide provides a comprehensive overview of the fluorescent dye and colorant, Solvent Green 3. It details the historical context of its discovery, its core chemical and physical properties, and established synthesis methodologies. The guide further explores its wide-ranging applications, particularly in industrial coloring and its emerging uses in scientific research. Detailed experimental protocols for its synthesis and a general protocol for its use as a stain are provided, alongside structured data tables for easy reference. Visual diagrams of key processes are included to facilitate understanding for researchers, scientists, and professionals in drug development.

Discovery and History

This compound, also known by names such as Transparent Green 5B, Oil Green 5B, and D&C Green No. 6, is a synthetic anthraquinone dye.[1][2] Its development can be traced back to the early 20th century, emerging from the expansive industrial research into synthetic dyes, particularly triarylmethane derivatives, in Germany and Switzerland.[3] While the specific credit for its first synthesis is not well-documented due to its industrial origins, the core chemical class of anthraquinone dyes has been a subject of extensive research for over a century.[3]

Chemically identified as 1,4-di-p-toluidino-9,10-anthraquinone, it is structurally distinct from other dyes sometimes colloquially mixed up with it, such as Quinoline Yellow (Solvent Yellow 33).[2][4] Its primary value was quickly recognized in its ability to impart a stable and vibrant bluish-green color to a variety of materials, leading to its widespread adoption in numerous industries.[5][6]

Chemical and Physical Properties

This compound is a blue-black or bluish-green powder characterized by its excellent solubility in organic solvents and poor solubility in water.[6][7][8][9] This lipophilic nature is key to its application in coloring plastics, oils, and waxes.[3] It exhibits high stability under heat and light, which ensures color longevity in demanding applications.[5][10]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 1,4-bis((4-methylphenyl)amino)-9,10-anthracenedione | [2] |

| C.I. Name | This compound | |

| C.I. Number | 61565 | |

| CAS Number | 128-80-3 | |

| Molecular Formula | C₂₈H₂₂N₂O₂ | [1][7][11] |

| Molecular Weight | 418.49 g/mol | [1][7][11] |

| Appearance | Blue-black powder | [7][8][11] |

| Melting Point | 220-221 °C | [12] |

| Absorption Max (λmax) | 607-644 nm | [12] |

| Solubility | Insoluble in water; Soluble in chloroform, benzene, DMF | [3][6][7][8][11] |

| Heat Resistance | 240-300 °C | [10][13] |

| Light Fastness | Good | [5] |

Synthesis and Manufacturing

The industrial synthesis of this compound is well-established and typically involves the condensation of an anthraquinone derivative with p-toluidine.

Primary Synthesis Route

The most common method involves the reaction of 1,4-dihydroxyanthraquinone (quinizarin), its leuco compound, or a mixture of the two, with two moles of p-toluidine.[6] The reaction is often catalyzed by boric acid.[7][11] Historically, high-boiling point aromatic solvents like nitrobenzene were used.[7][11] More modern, efficient, and environmentally friendly methods have been developed, utilizing lower-boiling point solvents like ethanol in conjunction with an azeotropic agent such as benzene, or employing ionic liquids as the reaction medium.[1][7][11]

Alternative Synthesis Route

An alternative pathway involves the condensation of 1,4-dichloroanthracene-9,10-dione with two moles of p-toluidine.[6][9]

References

- 1. CN110615741A - Synthetic method of low-toxicity low-harm environment-friendly this compound - Google Patents [patents.google.com]

- 2. This compound - Toxicity of Military Smokes and Obscurants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Quinoline Yellow SS - Wikipedia [en.wikipedia.org]

- 5. China this compound / CAS 128-80-3 factory and manufacturers | Precise Color [precisechem.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. CN106675080A - Synthesis method of this compound - Google Patents [patents.google.com]

- 8. This compound [jnogilvychem.com]

- 9. This compound - solvent green 5B - solvent green s-5b from Emperor Chem [emperordye.com]

- 10. nbinno.com [nbinno.com]

- 11. CN106675080B - A kind of synthetic method of this compound - Google Patents [patents.google.com]

- 12. This compound Dye content 95 128-80-3 [sigmaaldrich.com]

- 13. This compound-Solvent Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]

An In-depth Technical Guide to the Safe Handling of Solvent Green 3 Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Solvent Green 3 powder, a synthetic anthraquinone dye. The information is intended to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment. This document summarizes key chemical and physical properties, toxicological data, and recommended safety protocols.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and use in experimental settings.

| Property | Value | Reference |

| Chemical Name | 1,4-bis[(4-methylphenyl)amino]-9,10-anthracenedione | [1] |

| Synonyms | C.I. 61565, D&C Green No. 6, Quinizarin Green SS | [1][2] |

| CAS Number | 128-80-3 | [2] |

| Molecular Formula | C28H22N2O2 | [3] |

| Molecular Weight | 418.48 g/mol | [3] |

| Appearance | Dark green-black powder | [1][2] |

| Odor | Odorless | [1] |

| Melting Point | 215-221 °C | [2][4] |

| Solubility | Insoluble in water. Soluble in oils, fats, solvents like chloroform, benzene, and xylene. | [1][2][3] |

| Stability | Considered stable under normal conditions. | [1] |

Toxicological Data

Toxicological data is critical for assessing the potential health hazards associated with this compound exposure. The following table summarizes the available acute toxicity data.

| Test | Species | Route | Value | Classification | Reference |

| LD50 | Rat | Oral | 3660 mg/kg | Not classified as "harmful by ingestion". | [1] |

| LD50 | Rat | Oral | >3 g/kg to >15 g/kg | Low acute oral toxicity. | [5] |

| LD50 | Rabbit | Oral | >10 g/kg | Low acute oral toxicity. | [5] |

| Skin Irritation | Rabbit | Dermal | No irritation on intact or abraded skin. | Not a skin irritant. | [5] |

| Eye Irritation | Rabbit | Ocular | 20mg/24Hr - Moderate | Irritating to eyes. | [1] |

| Eye Irritation | Rabbit | Ocular | "Minimal" erythema | Minimal eye irritation. | [5] |

| Mutagenicity | Salmonella typhimurium | In vitro (Ames test) | Not mutagenic with or without metabolic activation. | Not mutagenic. | [5] |

Toxicokinetics: When inhaled, this compound clears very slowly from the lungs, with a reported half-life of 280 days in rats.[5] A study on lung retention in rats showed that 87% of the initial inhaled dose remained in the lungs 24 hours after exposure.[5] The primary health concern with repeated exposure to high concentrations is the potential for accumulation in the lungs.[5]

Hazard Identification and Safety Precautions

This compound is considered a hazardous substance and is irritating to the eyes, respiratory system, and skin.[1] It is a combustible solid, and dust clouds may form an explosive mixture with air.[1]

Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment when handling this compound powder.

Caption: Recommended Personal Protective Equipment for handling this compound powder.

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure laboratory safety.

Caption: Key handling and storage precautions for this compound.

First Aid Measures

In the event of exposure, prompt and appropriate first aid is crucial.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if irritation or discomfort persists.[6][7] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of soap and water. Seek medical attention in case of irritation.[6][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them as much water as they can comfortably drink. Seek medical advice.[7] |

Experimental Protocols for Toxicological Assessment

The following sections provide detailed methodologies for key toxicological experiments, based on internationally recognized guidelines, which are applicable for assessing the safety of substances like this compound.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is used to determine the acute oral toxicity of a substance.

Principle: The test substance is administered orally to a group of animals at one of the defined dose levels (5, 50, 300, or 2000 mg/kg body weight). The observation of either mortality or evident toxicity at one dose level determines the subsequent dosing of additional animals.[8]

Methodology:

-

Animal Selection: Healthy young adult rodents (typically female rats) are used.[3] Animals are acclimated to laboratory conditions before the study.

-

Fasting: Animals are fasted overnight (for rats) with water available ad libitum before dosing.[3][8]

-

Dose Preparation and Administration: The test substance is typically administered as a single dose by gavage using a stomach tube. An aqueous solution is preferred, followed by a solution in oil (e.g., corn oil).[3][8] The volume administered should generally not exceed 1 mL/100 g of body weight for aqueous solutions.[3]

-

Sighting Study: A preliminary sighting study is conducted with a single animal per dose level to determine the appropriate starting dose for the main study.[8]

-

Main Study: Dosing is initiated at a level expected to produce some signs of toxicity. Depending on the outcome (mortality or survival with evident toxicity), further groups of animals are dosed at higher or lower fixed dose levels.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days after dosing.[8]

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)

This in vitro method assesses the potential of a substance to cause skin irritation.

Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model. The subsequent cell viability is measured to determine the irritation potential.[9]

Methodology:

-

RhE Model: A three-dimensional RhE model, consisting of non-transformed human-derived epidermal keratinocytes, is used.[9]

-

Application of Test Substance: The test substance (liquid or solid) is applied directly to the surface of the epidermis. Three tissue replicates are used for each substance.[10]

-

Exposure and Incubation: The tissues are exposed to the substance for a defined period (e.g., 42 minutes), followed by rinsing and a post-exposure incubation period (e.g., 42 hours).[10][11]

-

Cell Viability Assessment: Cell viability is determined using the MTT assay, where the reduction of MTT to a blue formazan salt by mitochondrial dehydrogenases of viable cells is measured spectrophotometrically.[10]

-

Data Interpretation: The substance is classified as an irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.[11]

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD Guideline 492)

This in vitro test is used to identify chemicals that are not classified for eye irritation or serious eye damage.

Principle: The test substance is applied to the surface of a reconstructed human cornea-like epithelium (RhCE) model. The potential for eye irritation is predicted by the reduction in cell viability.[12]

Methodology:

-

RhCE Model: A three-dimensional RhCE model that mimics the human corneal epithelium is used.[12][13]

-

Application of Test Substance: The test substance is applied to the epithelial surface of the RhCE model.

-

Exposure and Incubation: Tissues are exposed for a specified duration, after which the substance is removed by rinsing. This is followed by a post-exposure incubation period.

-

Cell Viability Measurement: Cell viability is measured, typically using the MTT assay.

-

Classification: A chemical is identified as not requiring classification for eye irritation or serious eye damage if the mean percent cell viability is above a defined threshold.

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The test substance is evaluated for its ability to cause reverse mutations, restoring the bacteria's ability to synthesize the amino acid and grow on a selective medium.[1][6]

Methodology:

-

Bacterial Strains: A set of specific bacterial tester strains is used to detect different types of mutations (e.g., base-pair substitutions and frameshift mutations).[4]

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[1][4]

-

Exposure: The bacteria are exposed to the test substance at various concentrations. This can be done using the plate incorporation method or the pre-incubation method.[4]

-

Incubation: The treated plates are incubated for 48-72 hours at 37°C.[1]

-

Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it induces a dose-related increase in the number of revertant colonies above the background level.[6]

The following diagram illustrates a generalized workflow for assessing the toxicity of a chemical substance.

Caption: A typical workflow for the toxicological assessment of a chemical substance.

Conclusion

This compound powder presents moderate hazards in a laboratory setting, primarily related to irritation of the eyes, skin, and respiratory system, as well as the potential for dust explosion. Adherence to the handling, storage, and personal protective equipment guidelines outlined in this document is essential for minimizing risk. For comprehensive safety assessment, a tiered approach to toxicological testing, incorporating both in vitro and, if necessary, in vivo methods according to established OECD guidelines, is recommended. Researchers, scientists, and drug development professionals should always consult the most up-to-date Safety Data Sheet (SDS) before working with this or any other chemical substance.

References

- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Bacterial Reverse Mutation Test: Ames Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bacterial Reverse Mutation Assay (Ames Test) [nib.si]

- 7. oecd.org [oecd.org]

- 8. umwelt-online.de [umwelt-online.de]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. sterlab-store.com [sterlab-store.com]

- 11. Skin Irritation: SkinEthic Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 12. iivs.org [iivs.org]

- 13. criver.com [criver.com]

Methodological & Application

Application Notes and Protocols for Neutral Lipid Staining in Cells

Introduction

Neutral lipids, primarily in the form of triacylglycerols and sterol esters, are stored in distinct intracellular organelles called lipid droplets (LDs). These dynamic organelles are central to cellular energy homeostasis, lipid metabolism, and signaling. The visualization and quantification of neutral lipids within cells are crucial for research in various fields, including metabolic diseases, cancer biology, and drug development. Fluorescent microscopy using specific dyes is a powerful technique for studying the dynamics of lipid storage.

Comparative Analysis of Common Neutral Lipid Stains

Several fluorescent dyes are available for staining neutral lipids, each with distinct spectral properties, specificity, and compatibility with different experimental conditions. The choice of dye depends on the specific application, cell type, and available imaging instrumentation.

| Feature | BODIPY 493/503 | Nile Red | HCS LipidTOX Green |

| Excitation (nm) | ~493[1][2] | 488 or 565[3] | ~495[4] |

| Emission (nm) | ~503[1][2] | Broad, dependent on lipid environment[3] | ~505[4] |

| Live/Fixed Cell Staining | Both[1][2] | Both[3][5] | Fixed cells only[4][6] |

| Specificity for Neutral Lipids | High[1][7] | Stains other lipids and membranes at higher concentrations[4] | High[6] |

| Photostability | Moderate | Moderate to low[4] | High |

| Solvent for Stock Solution | DMSO[2] | DMSO[3] | DMSO[6] |

| Common Working Concentration | 1-2 µM[2] | 0.1-1.0 µg/mL | 1X dilution (from 1000X stock)[6] |

Experimental Protocols

The following are generalized protocols for staining neutral lipids in cultured cells using a fluorescent dye. As a primary example, the protocol for BODIPY 493/503 is detailed. These protocols should be optimized for specific cell types and experimental conditions.

Protocol 1: Staining of Neutral Lipids in Fixed Cells with BODIPY 493/503

This protocol is suitable for endpoint assays where cells are fixed prior to staining.

Materials and Reagents:

-

BODIPY 493/503 (e.g., from Thermo Fisher Scientific, D3922)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

4% Paraformaldehyde (PFA) in PBS

-

Mounting medium with DAPI (optional, for nuclear counterstaining)

-

Glass coverslips and microscope slides

Procedure:

-

Cell Culture: Seed cells on sterile glass coverslips in a culture dish and culture until they reach the desired confluency.

-

Fixation:

-

Aspirate the culture medium.

-

Wash the cells once with PBS.

-

Add 4% PFA in PBS to cover the cells and incubate for 15-20 minutes at room temperature.

-

Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

-

-

Staining:

-

Prepare a 1 µM working solution of BODIPY 493/503 in PBS from a 1 mM stock solution in DMSO.

-

Add the staining solution to the fixed cells and incubate for 15-30 minutes at room temperature, protected from light.

-

-

Washing:

-

Aspirate the staining solution.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium. If desired, use a mounting medium containing DAPI for nuclear counterstaining.

-

Image the cells using a fluorescence microscope with appropriate filter sets for BODIPY 493/503 (Excitation/Emission: ~493/503 nm) and DAPI (if used).

-

Protocol 2: Staining of Neutral Lipids in Live Cells with BODIPY 493/503

This protocol is suitable for real-time imaging of lipid droplet dynamics.

Materials and Reagents:

-

BODIPY 493/503

-

DMSO

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Culture dishes with optical-grade bottoms

Procedure:

-

Cell Culture: Seed cells in culture dishes suitable for live-cell imaging.

-

Staining:

-

Prepare a 1 µM working solution of BODIPY 493/503 in pre-warmed live-cell imaging medium.

-

Aspirate the culture medium from the cells and replace it with the staining solution.

-

Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

-

Imaging:

-

Image the cells directly in the staining solution or after replacing it with fresh pre-warmed imaging medium.

-

Use a fluorescence microscope equipped with a live-cell imaging chamber to maintain the cells at 37°C and 5% CO2.

-

Experimental Workflow

Caption: General workflow for fluorescent staining of neutral lipids in cells.

Cytotoxicity Considerations

When using fluorescent dyes, especially in live-cell imaging, it is crucial to assess their potential cytotoxicity. The concentration of the dye and the incubation time should be optimized to minimize any adverse effects on cell viability and function.

-

Solvent Green 3: Toxicological data indicates that this compound has low acute toxicity.[8] However, it clears very slowly from the lungs when inhaled, suggesting potential for accumulation with repeated exposure.[8] Its mutagenicity is debated, with some studies reporting positive results.[8] Given the lack of data on its use in cell culture, its cytotoxicity in this context is unknown and would require thorough investigation using assays such as MTT or live/dead staining.

-

Common Dyes: Dyes like BODIPY 493/503 and Nile Red are generally used at low concentrations for short periods and are considered to have low cytotoxicity for staining purposes.[3] However, it is always recommended to perform control experiments to confirm that the staining procedure does not affect the biological process being studied. Cytotoxicity assays, such as those using CellTox™ Green, can be employed to assess changes in membrane integrity as a result of dye treatment.[9]

Conclusion on this compound

Based on a thorough review of the available scientific literature, there is no established protocol for the use of this compound as a fluorescent stain for neutral lipids in cells. Its primary documented uses are in industrial applications, such as colored smokes.[8] While it is an anthraquinone dye, its fluorescence properties and specificity for intracellular lipids have not been characterized for microscopy applications. Researchers interested in exploring the potential of this compound for this purpose would need to undertake a comprehensive validation process, including:

-

Characterization of its spectral properties in different lipid environments.

-

Assessment of its specificity for neutral lipids versus other cellular components.

-

Determination of optimal staining concentrations and incubation times.

-

Thorough evaluation of its cytotoxicity in the cell types of interest.

Until such studies are conducted and published, it is recommended to use well-validated and established dyes, such as those detailed in this document, for the reliable staining and analysis of neutral lipids in cells.

References

- 1. apexbt.com [apexbt.com]

- 2. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]

- 4. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescent Lipids Probes and Cell Membrane Stains Products: R&D Systems [rndsystems.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. agilent.com [agilent.com]

- 8. This compound - Toxicity of Military Smokes and Obscurants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

Application Note and Protocol: Preparation of Solvent Green 3 Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Green 3 (C.I. 61565) is an anthraquinone-based dye characterized by its blue-green hue.[1] It is a lipophilic compound, rendering it insoluble in water but soluble in various organic solvents, oils, and fats.[1][2] In a research context, it is often used for coloring plastics, hydrocarbon-based solvents, waxes, and other non-polar materials.[3][4] Proper preparation of a concentrated stock solution is a critical first step for its accurate and reproducible use in experimental assays.

This document provides a detailed protocol for the preparation of this compound stock solutions, outlining necessary materials, safety precautions, and storage conditions to ensure solution stability and integrity.

Physicochemical and Solubility Data

Quantitative data for this compound is summarized below. The choice of solvent is critical; while slightly soluble in common lab solvents like DMSO and ethanol, it exhibits much better solubility in solvents such as chloroform and N,N-Dimethylformamide (DMF).[1][5][6]

| Parameter | Value | Reference(s) |

| Molecular Formula | C₂₈H₂₂N₂O₂ | [1][7][8] |

| Molecular Weight | 418.49 g/mol | [1][7][8][9] |

| Appearance | Dark green to blue-black powder | [2][4][10] |

| Water Solubility | Insoluble | [1][2][6] |

| Organic Solubility (at 20°C) | Chloroform, DMF, Toluene, Benzene | [1][4][6] |

| Acetone: 0.8 g/L | [11] | |

| Dichloromethane: 20 g/L | [11] | |

| Toluene: 20 g/L | [11] | |

| DMSO: Slightly soluble | [5] | |

| Ethanol: 0.1 g/L | [11] |

Safety Precautions

This compound may cause skin, eye, and respiratory irritation.[2][12] Adherence to standard laboratory safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves when handling the solid powder and resulting solutions.

-

Ventilation: Handle the solid powder and concentrated organic solvents exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[13]

-

Waste Disposal: Dispose of all chemical waste, including unused solutions and contaminated consumables, in accordance with your institution's hazardous waste disposal guidelines.

Experimental Protocol: Stock Solution Preparation

This protocol provides instructions for preparing a stock solution by either mass concentration (mg/mL) or molarity (mM). Chloroform is used as the primary example due to the dye's high solubility.

Required Materials & Equipment

-

This compound powder (CAS 128-80-3)

-

Anhydrous Chloroform (or other suitable solvent like DMF)

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Glass beaker or flask

-

Volumetric flask (Class A)

-

Magnetic stirrer and stir bar

-

Pipettes

-

Amber glass vial or polypropylene tube for storage

Workflow Diagram

Caption: Step-by-step workflow for preparing a this compound stock solution.

Step-by-Step Procedure

Example A: Preparing 10 mL of a 10 mg/mL Stock Solution in Chloroform

-

Calculate Mass: For a 10 mg/mL solution in a 10 mL volume, you will need: (10 mg/mL) * (10 mL) = 100 mg of this compound.

-

Weighing: In a chemical fume hood, place a weigh boat on the analytical balance and tare. Carefully weigh out 100 mg of this compound powder.

-

Dissolving: Transfer the powder to a 10 mL Class A volumetric flask. Add approximately 7 mL of chloroform. Add a small magnetic stir bar and place the flask on a stir plate until the powder is fully dissolved.

-

Final Volume: Once dissolved, carefully add chloroform until the bottom of the meniscus reaches the 10 mL calibration mark (QS).

-

Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

Example B: Preparing 10 mL of a 10 mM Stock Solution in Chloroform

-

Calculate Mass: Using the molecular weight (418.49 g/mol ):

-

Moles needed = (10 mmol/L) * (0.010 L) = 0.0001 mol

-

Mass needed = (0.0001 mol) * (418.49 g/mol ) = 0.04185 g = 41.85 mg

-

-

Weighing: In a chemical fume hood, place a weigh boat on the analytical balance and tare. Carefully weigh out 41.85 mg of this compound powder.

-

Dissolving & Final Volume: Follow steps 3-5 from Example A, using the weighed 41.85 mg of powder and bringing the final volume to 10 mL with chloroform.

Storage and Stability

Proper storage is essential to maintain the efficacy of the stock solution.

-

Container: Store the solution in tightly sealed amber glass vials or tubes to protect it from light.[13]

-

Temperature: Store in a cool, dry place.[2][13] For long-term storage (months), refrigeration at 2-8°C is recommended. For very long-term storage, consider aliquoting and storing at -20°C to minimize freeze-thaw cycles.

-

Stability: The compound is stable under normal temperatures and pressures.[12] When stored correctly, the solid form has a shelf life of up to 36 months.[3] The stability of the solution is dependent on the solvent, but when protected from light and evaporation, it should remain stable for several months at 2-8°C.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. dyesandpigments.co.in [dyesandpigments.co.in]

- 4. This compound [jnogilvychem.com]

- 5. This compound CAS#: 128-80-3 [m.chemicalbook.com]

- 6. This compound - solvent green 5B - solvent green s-5b from Emperor Chem [emperordye.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 128-80-3 [chemicalbook.com]

- 9. medkoo.com [medkoo.com]

- 10. This compound (CAS No. 128-80-3) Dyes Manufacturers in India [colorantsgroup.com]

- 11. China this compound / CAS 128-80-3 factory and manufacturers | Precise Color [precisechem.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. cncolorchem.com [cncolorchem.com]

Application Notes and Protocols for Lipid Staining in Fluorescence Microscopy

Topic: Working Concentration and Application of Lipophilic Dyes for Fluorescence Microscopy with a focus on Solvent Green 3 and Recommended Alternatives.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary